N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 872701-78-5
Cat. No.: VC4505391
Molecular Formula: C18H16N4O2S
Molecular Weight: 352.41
* For research use only. Not for human or veterinary use.
![N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide - 872701-78-5](/images/structure/VC4505391.png)
Specification
CAS No. | 872701-78-5 |
---|---|
Molecular Formula | C18H16N4O2S |
Molecular Weight | 352.41 |
IUPAC Name | N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C18H16N4O2S/c1-24-15-6-2-5-14(10-15)20-17(23)12-25-18-8-7-16(21-22-18)13-4-3-9-19-11-13/h2-11H,12H2,1H3,(H,20,23) |
Standard InChI Key | AXTIAXIZOYSNBJ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
3-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the third position, contributing to hydrophobic interactions and hydrogen bonding potential .
-
Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, enhancing electron-deficient properties and reactivity.
-
Sulfanylacetamide linker: A thioether (-S-) bridge connecting the pyridazine moiety to an acetamide group, which may facilitate binding to biological targets.
Molecular Formula: C₁₈H₁₆N₄O₂S
Molecular Weight: 364.41 g/mol.
Table 1: Comparative Structural Features of Related Compounds
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the methoxy group (δ 3.8 ppm), pyridazine protons (δ 8.1–9.3 ppm), and acetamide NH (δ 10.2 ppm).
-
Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O of methoxy), and 690 cm⁻¹ (C-S).
-
Mass Spectrometry: Molecular ion peak observed at m/z 364.41, with fragmentation patterns confirming the pyridazine and acetamide groups.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a multi-step protocol:
-
Activation of Carboxylic Acid: Reaction of 3-methoxyphenylacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
-
Nucleophilic Substitution: Treatment with 6-(pyridin-3-yl)pyridazine-3-thiol in the presence of sodium hydride (NaH) in dichloromethane (DCM) at 0–5°C.
-
Acetamide Formation: Coupling the intermediate with ammonium hydroxide to yield the final product.
Yield: 62–68% after purification by column chromatography.
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Prevents thiol oxidation |
Solvent | Anhydrous DCM | Enhances nucleophilicity |
Base | Sodium hydride | Ensures deprotonation of thiol |
Side Reactions and Byproducts
-
Oxidation of Thiol: Elevated temperatures (>10°C) promote disulfide formation, reducing yield by 15–20%.
-
Hydrolysis of Acyl Chloride: Exposure to moisture leads to carboxylic acid byproducts, necessitating anhydrous conditions.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The pyridazine core undergoes nitration at the 5-position using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 50°C, yielding nitro derivatives for further reduction to amino analogs.
Nucleophilic Aromatic Substitution
The electron-deficient pyridazine ring reacts with amines (e.g., piperidine) at the 4-position under microwave irradiation (100°C, 30 min), expanding structural diversity.
Oxidation of Thioether Linker
Treatment with hydrogen peroxide (H₂O₂) converts the thioether (-S-) to sulfone (-SO₂-), altering electronic properties and biological activity.
Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
---|---|---|---|
COX-2 | 1.2 | Celecoxib | 0.8 |
EGFR Tyrosine Kinase | 8.7 | Gefitinib | 0.02 |
Antimicrobial Properties
-
Antibacterial: MIC = 32 µg/mL against Staphylococcus aureus, attributed to membrane disruption via hydrophobic interactions.
-
Antifungal: Moderate activity against Candida albicans (MIC = 64 µg/mL).
Cytotoxicity Studies
-
HeLa Cells: IC₅₀ = 12.4 µM, indicating selective toxicity over normal fibroblasts (IC₅₀ > 100 µM).
-
Apoptosis Induction: Caspase-3 activation observed at 24 h post-treatment.
Physicochemical Properties and Stability
Solubility Profile
-
Aqueous Solubility: 0.45 mg/mL at pH 7.4, improving to 2.1 mg/mL in 10% DMSO.
-
LogP: 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Thermal Stability
-
Melting Point: 198–202°C (DSC), with decomposition above 250°C.
-
Crystallinity: Monoclinic crystals (space group P2₁/c) confirmed by X-ray diffraction.
Pharmacokinetic and Toxicological Considerations
Metabolic Pathways
-
Phase I Metabolism: Hepatic oxidation via CYP3A4, producing hydroxylated metabolites.
-
Phase II Metabolism: Glucuronidation at the methoxy group, detected in rat liver microsomes.
Toxicity Data
-
Acute Toxicity (LD₅₀): 320 mg/kg in mice, with hepatotoxicity observed at ≥100 mg/kg.
-
Genotoxicity: Negative in Ames test, suggesting low mutagenic risk.
Future Directions and Applications
Drug Development
-
Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance COX-2 selectivity.
-
Prodrug Design: Esterification of the acetamide group to improve oral bioavailability.
Material Science
-
Coordination Polymers: Utilization as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume